molecular formula C5H7F2NO B13511411 3,3-Difluoro-1-oxa-6-azaspiro[3.3]heptane

3,3-Difluoro-1-oxa-6-azaspiro[3.3]heptane

Katalognummer: B13511411
Molekulargewicht: 135.11 g/mol
InChI-Schlüssel: QPAKONAALGSUQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Difluoro-1-oxa-6-azaspiro[3.3]heptane: is a chemical compound characterized by its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-oxa-6-azaspiro[3.3]heptane typically involves multi-step processes. One common method includes the reductive removal of protective groups from precursor compounds . The reaction conditions often require specific reagents and catalysts to achieve the desired product.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a multi-kilogram scale has been achieved through robust and scalable processes . These methods ensure the compound’s availability for research and potential commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions: 3,3-Difluoro-1-oxa-6-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: The reactions typically require specific reagents such as oxidizing agents, reducing agents, or nucleophiles, depending on the desired transformation .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while substitution reactions may produce various substituted spirocyclic compounds .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 3,3-Difluoro-1-oxa-6-azaspiro[3.3]heptane is used as an intermediate in the synthesis of more complex molecules . Its unique structure makes it a valuable building block for creating novel compounds.

Biology and Medicine: . Its spirocyclic structure can enhance the pharmacokinetic properties of drug candidates, making it a promising scaffold for new therapeutics.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . Its unique properties make it suitable for various applications, including the development of advanced materials.

Wirkmechanismus

The mechanism of action of 3,3-Difluoro-1-oxa-6-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Eigenschaften

Molekularformel

C5H7F2NO

Molekulargewicht

135.11 g/mol

IUPAC-Name

3,3-difluoro-1-oxa-6-azaspiro[3.3]heptane

InChI

InChI=1S/C5H7F2NO/c6-5(7)3-9-4(5)1-8-2-4/h8H,1-3H2

InChI-Schlüssel

QPAKONAALGSUQP-UHFFFAOYSA-N

Kanonische SMILES

C1C2(CN1)C(CO2)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.